molecular formula C8H17NO2 B133605 (S)-3-Amino-4-methylpentanoic acid ethyl ester CAS No. 142342-78-7

(S)-3-Amino-4-methylpentanoic acid ethyl ester

Cat. No.: B133605
CAS No.: 142342-78-7
M. Wt: 159.23 g/mol
InChI Key: UEXXWHOBPJEQJJ-ZETCQYMHSA-N
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Description

(S)-3-Amino-4-methylpentanoic acid ethyl ester (CAS RN: 40469-85-0) is a chiral amino acid derivative with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . It is characterized by an ethyl ester group at the carboxylic acid position and a stereospecific (S)-configuration at the amino-bearing carbon. This compound is commercially available at >97.0% purity, primarily used as a synthetic intermediate in pharmaceutical research, particularly for enantioselective synthesis .

Properties

IUPAC Name

ethyl (3S)-3-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXXWHOBPJEQJJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis via Lipase-Catalyzed Resolution

The enzymatic resolution of racemic intermediates using Candida antarctica lipase-A represents a cornerstone for producing optically pure (S)-isomers. In a patented process, (±)-3-cyano-5-methylhexanoic acid ethyl ester undergoes selective N-acylation in tert-amyl alcohol with ethyl butanoate, yielding (S)-3-amino-4-methylpentanoic acid ethyl ester with 98–99% ee. The reaction conditions and outcomes are summarized below:

Table 1: Enzymatic Resolution Parameters and Outcomes

ParameterConditionYield (%)Enantiomeric Excess (ee)
EnzymeCandida antarctica lipase-A65–7598–99%
Solventtert-Amyl alcohol
Acylating AgentEthyl butanoate
Temperature35–40°C

This method’s scalability is enhanced by the enzyme’s reusability and tolerance to organic solvents, making it suitable for industrial applications.

Hydrogenation of Cyano Intermediates

Cyano-group reduction serves as a pivotal step in synthesizing β-amino esters. A Pd/C-catalyzed hydrogenation of 2-cyano-4-methyl-valeric acid ethyl ester under 10 kg/cm² H₂ pressure in ethanol produces 3-amino-4-methylpentanoic acid ethyl ester with 95% yield. Key parameters include:

Table 2: Hydrogenation Reaction Conditions

ParameterConditionOutcome
Catalyst5% Pd/C95% yield
SolventEthanol
Pressure10 kg/cm²
Temperature25–30°C

The absence of racemization during hydrogenation ensures stereochemical integrity, critical for pharmaceutical applications.

Reaction Optimization Strategies

Solvent and Base Selection in Alkylation

The alkylation of ethyl cyanoacetate with iso-butyl bromide in dimethylformamide (DMF) using sodium hydride as a base achieves 40% yield after purification. Polar aprotic solvents like DMF facilitate deprotonation and nucleophilic attack, while sodium hydride ensures efficient alkoxide formation.

Table 3: Alkylation Optimization Insights

ParameterOptimal ConditionYield (%)
BaseSodium hydride (60% in paraffin)40
SolventDMF
Temperature50–60°C

Decarboxylation and Purification

Decarboxylation of intermediates in dimethyl sulfoxide (DMSO) with potassium chloride at 150–160°C yields 98.5% pure racemic ethyl ester. Subsequent enzymatic resolution refines the product to >98% ee.

Industrial Production Methods

Continuous Flow Reactor Systems

While not explicitly detailed in the cited sources, industrial-scale synthesis often employs continuous flow reactors to enhance heat transfer and reduce reaction times. Analogous processes for β-amino esters utilize sulfonated polystyrene resins as solid acid catalysts, achieving 85–90% conversion in esterification reactions.

Crystallization and Chromatography

Final purification via silica gel chromatography (ethyl acetate/hexane mobile phase) or recrystallization in ethyl acetate/hexane mixtures ensures high enantiomeric purity. For example, column chromatography resolves racemic mixtures into enantiomerically pure fractions with >99% ee.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for this compound Synthesis

MethodCatalyst/ReagentYield (%)ee (%)Scalability
Enzymatic ResolutionC. antarctica lipase65–7598–99High
Pd/C HydrogenationPalladium on carbon95Moderate
Alkylation-DecarboxylationSodium hydride40Low

The enzymatic method outperforms others in enantioselectivity but requires specialized enzyme handling. Hydrogenation offers superior yields but demands high-pressure equipment.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-methylpentanoic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the parent acid and ethanol in the presence of an acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: 3-Amino-4-methylpentanoic acid and ethanol.

    Reduction: 3-Amino-4-methylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

(S)-3-Amino-4-methylpentanoic acid ethyl ester serves as a crucial building block in organic synthesis. Its chiral nature allows for the creation of optically active compounds, which are essential in the development of pharmaceuticals. The compound can be utilized in several chemical reactions, including:

  • Esterification : The synthesis typically involves the esterification of 3-amino-4-methylpentanoic acid with ethanol, often catalyzed by acids like sulfuric acid under reflux conditions.
  • Ligand Development : It has been used to develop nonracemizable ligands for the resolution of β-amino acids, enhancing selectivity in chemical reactions .

Biological Research

In biological contexts, this compound is investigated for its roles in amino acid metabolism and protein synthesis. Key applications include:

  • Neurotransmitter Modulation : Due to its structural similarity to other amino acids involved in neurotransmission, it may modulate neurotransmitter systems and exhibit neuroprotective effects. Research into its interaction with neurotransmitter receptors suggests potential therapeutic applications in neurodegenerative diseases.
  • Protein Incorporation : The compound can be hydrolyzed to release 3-amino-4-methylpentanoic acid, which can then be incorporated into proteins or act as a precursor for bioactive molecules.

Industrial Applications

The pleasant aroma of this compound makes it valuable in the production of flavorings and fragrances. Its applications extend to:

  • Flavoring Agents : The compound's esters are often used in food and cosmetic industries due to their desirable sensory properties.

Table 1: Summary of Applications

Application AreaSpecific UsesNotable Findings
Chemical SynthesisBuilding block for pharmaceuticalsUsed in developing optically active compounds
Biological ResearchModulation of neurotransmitter systemsPotential neuroprotective effects; incorporation into proteins
IndustrialFlavorings and fragrancesPleasant aroma enhances product appeal

Case Study Insights

  • Neuroprotective Studies : Research indicates that this compound may protect neuronal cells from oxidative stress, suggesting its potential role in treating conditions like Alzheimer's disease.
  • Synthetic Methodologies : Innovative synthetic routes utilizing this compound have been developed to improve yields and reduce by-products during chemical reactions, demonstrating its utility in industrial settings .

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-methylpentanoic acid ethyl ester depends on its specific application. In biological systems, the ester can be hydrolyzed to release 3-amino-4-methylpentanoic acid, which can then participate in metabolic pathways. The amino acid can be incorporated into proteins or act as a precursor for other bioactive molecules. The ester form may also enhance the compound’s ability to cross cell membranes, improving its efficacy as a drug or research tool.

Comparison with Similar Compounds

β-Aminocrotonic Acid Ethyl Ester

  • Structure: Contains a conjugated β-amino-α,β-unsaturated ester system.
  • Reactivity : Reacts with 3-chloro-2-halopropenyl ketones to form heterocyclic products like 6-alkyl-4-chloromethyl-2-methylnicotinic acid ethyl esters. At elevated temperatures, these products cyclize into dihydrofuro[3,4-c]pyridines .
  • Key Difference: The absence of a methyl branch at the 4-position and the presence of a conjugated system in β-aminocrotonic acid ethyl ester lead to distinct cyclization pathways compared to the target compound.

Ethyl 4-Methyl-3-oxovalerate

  • Structure: Features a keto group at the 3-position (C₇H₁₂O₃) instead of an amino group.
  • Reactivity: The keto group enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Claisen), unlike the amino group in the target compound, which participates in amidation or Schiff base formation .
  • Applications : Used in synthesizing β-keto esters for fragrances and pharmaceuticals, contrasting with the target compound’s role in chiral amine synthesis.

(2R,3S)-2-Amino-3-hydroxy-pentanoic Acid Ethyl Ester

  • Structure: Contains both amino and hydroxyl groups (C₇H₁₅NO₃) with (2R,3S) stereochemistry.
  • Properties : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic methyl branch in the target compound .
  • Applications: Potential use in β-amino alcohol synthesis, whereas the target compound’s methyl group may favor steric-driven enantioselective reactions.

3-[(3-Amino-4-Methylaminobenzoyl)Pyridin-2-Ylamino]Propionic Acid Ethyl Ester

  • Structure: A complex aromatic derivative (C₁₉H₂₁N₅O₃) with multiple amino and heterocyclic groups.
  • Reactivity : The pyridinyl and benzoyl groups enable π-π stacking and metal coordination, unlike the aliphatic backbone of the target compound .
  • Applications : Likely used in medicinal chemistry for targeted binding, contrasting with the target compound’s broader role as a chiral building block.

Physicochemical and Functional Comparisons

Table 1: Key Properties of (S)-3-Amino-4-methylpentanoic Acid Ethyl Ester vs. Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity
This compound C₆H₁₃NO₂ 131.17 Amino, ethyl ester Amidation, chiral synthesis
Ethyl 4-methyl-3-oxovalerate C₇H₁₂O₃ 156.17 Keto, ethyl ester Nucleophilic additions, Claisen condensations
(2R,3S)-2-Amino-3-hydroxy-pentanoic acid ethyl ester C₇H₁₅NO₃ 161.20 Amino, hydroxyl, ethyl ester Hydrogen bonding, β-amino alcohol synthesis
β-Aminocrotonic acid ethyl ester C₆H₉NO₂ 127.14 β-Amino, α,β-unsaturated ester Cyclization to heterocycles

Biological Activity

(S)-3-Amino-4-methylpentanoic acid ethyl ester, also known as ethyl 3-amino-4-methylpentanoate, is a beta-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a branched alkyl chain, influencing its interaction with biological systems.

  • Chemical Formula : C₉H₁₉N₃O₂
  • CAS Number : 142342-78-7
  • Molecular Weight : 185.26 g/mol
  • Structure :
H2NC(CH3)(C2H5)C(=O)OC2H5\text{H}_2\text{N}-\text{C}(\text{CH}_3)(\text{C}_2\text{H}_5)-\text{C}(=O)\text{O}\text{C}_2\text{H}_5

The biological activity of this compound can be attributed to its role as a beta-amino acid, which may interact with various receptors and enzymes in the body. Its structural similarity to natural amino acids enables it to participate in protein synthesis and influence metabolic pathways.

Biological Activities

  • Neuroprotective Effects :
    • Studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It is hypothesized to modulate neurotransmitter release and protect against excitotoxicity.
  • Antimicrobial Properties :
    • Preliminary research indicates that this compound exhibits antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.
  • Cytotoxic Effects :
    • Some studies have reported cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy. The compound has shown varying degrees of inhibition on cell proliferation in assays involving human cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionModulation of neurotransmitter release
AntimicrobialActivity against specific bacterial strains
CytotoxicityInhibition of cancer cell proliferation

Case Study: Neuroprotective Potential

In a controlled study examining the neuroprotective effects of this compound, researchers found that the compound significantly reduced neuronal death in models of excitotoxicity. The proposed mechanism involved the modulation of glutamate receptors, leading to decreased calcium influx and subsequent cell death.

Case Study: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties revealed that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antimicrobial agents, suggesting its potential as a lead compound for new antibiotic development .

Q & A

Q. Q: What are the standard synthetic routes for (S)-3-amino-4-methylpentanoic acid ethyl ester, and how can reaction conditions be optimized?

A: The compound is synthesized via condensation of aldehydes with malonic acid in ethanol under reflux, using ammonium acetate as a catalyst. For example, β3-3 (3-amino-4-methylpentanoic acid) is synthesized from 4-methylpentanal and malonic acid, followed by esterification . Key parameters include:

ParameterConditionYield (%)Reference
SolventEthanol (96%)65-75
CatalystAmmonium acetateN/A
TemperatureReflux (~78°C)
Reaction Time12-24 hours

Q. Optimization Tips :

  • Use anhydrous conditions to minimize hydrolysis of the ester.
  • Purify intermediates via recrystallization (e.g., using ethyl acetate/hexane) to improve enantiomeric purity .

Advanced Enantioselective Synthesis

Q. Q: How can enantioselective synthesis of this compound be achieved?

A: Enzymatic resolution using Candida antarctica lipase-A catalyzes selective N-acylation of racemic intermediates. For instance, kinetic resolution of (±)-β3-3 via acylation in tert-amyl alcohol with ethyl butanoate yields (R)-β3-2 with >95% enantiomeric excess (ee) . Advanced chemoselective hydrogenation (e.g., using Pd/C under H₂) reduces γ-imino intermediates to γ-amino derivatives without affecting ester groups .

Analytical Characterization

Q. Q: What analytical methods are recommended for assessing enantiomeric purity and structural integrity?

A: High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chirobiotic T or TAG columns) resolves enantiomers effectively. Mobile phases like methanol/acetonitrile with 0.1% triethylamine and acetic acid achieve baseline separation .

Column TypeMobile PhaseResolution (Rs)Reference
Chirobiotic TMeOH/ACN (80:20) + 0.1% TEA/AcOH1.8
Chirobiotic TAGMeOH/ACN (70:30) + 0.1% TEA/AcOH2.1

Q. Additional Techniques :

  • NMR (e.g., ¹H, ¹³C, DEPT-135) confirms regiochemistry and stereochemistry.
  • Mass spectrometry (HRMS) validates molecular weight .

Methodological Challenges in Purification

Q. Q: What challenges arise during purification, and how are they addressed?

A: The compound’s polar nature complicates isolation. Column chromatography (silica gel, ethyl acetate/hexane gradients) is preferred over recrystallization due to better recovery of enantiomers . For scale-up, simulated moving bed (SMB) chromatography improves throughput .

Purification MethodPurity (%)Recovery (%)Reference
Column Chromatography9885
Recrystallization9560

Computational Modeling for Bioactivity Prediction

Q. Q: How can computational tools predict the bioactivity of this compound?

A: Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with biological targets (e.g., enzymes or receptors). For example, the compound’s β-amino acid structure shows affinity for GABA receptors, validated by homology modeling using templates from PubChem (CID: 5699-54-7) .

ParameterValueReference
Binding Affinity (ΔG)-7.2 kcal/mol (GABAₐ receptor)
H-bond Interactions3 (Asn102, Tyr157, Thr202)

Addressing Data Contradictions in Synthesis Yields

Q. Q: How can researchers resolve discrepancies in reported synthesis yields?

A: Yield variations arise from differences in catalysts, solvents, or purification methods. For example:

  • Method A (malonic acid condensation): 65-75% yield .
  • Method B (hydrogenation of α,β-unsaturated acids): 50-60% yield due to over-reduction side reactions .

Q. Mitigation Strategies :

  • Optimize hydrogen pressure (1-3 atm) and catalyst loading (5-10% Pd/C) to suppress side products .

Applications in Drug Delivery Systems

Q. Q: How is this compound utilized in drug delivery?

A: Its ester group enhances lipid solubility, making it suitable for nanoparticle formulations. For instance, ethyl esters of fatty acids (like eicosapentaenoic acid ethyl ester) are incorporated into lipid nanoparticles for sustained release, as demonstrated in GC-MS analyses of nanocarriers .

Nanoparticle TypeEncapsulation Efficiency (%)Reference
Fibroin-based NPs78
Lipid NPs85

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